An In-depth Technical Guide to the Mechanism of Action of Lidocaine N-ethyl bromide (QX-314)
An In-depth Technical Guide to the Mechanism of Action of Lidocaine N-ethyl bromide (QX-314)
Introduction
Lidocaine (B1675312) N-ethyl bromide, commonly known as QX-314, is a quaternary ammonium (B1175870) derivative of the local anesthetic lidocaine.[1][2][3] Its chemical structure includes a permanent positive charge, rendering it largely impermeable to the lipid cell membrane.[4][5][6][7] This characteristic is fundamental to its unique mechanism of action and its application as a research tool to selectively block specific neuronal populations. Unlike its parent compound, lidocaine, which readily crosses cell membranes, QX-314's effects are contingent on its entry into the cell, where it can access its molecular target.[3][4]
Primary Mechanism of Action: Intracellular Blockade of Voltage-Gated Sodium Channels
The principal mechanism of action of QX-314 is the blockade of voltage-gated sodium channels (VGSCs) from the intracellular side of the channel pore.[3][4] VGSCs are crucial for the initiation and propagation of action potentials in excitable cells such as neurons.[8] By binding to a site within the channel, QX-314 physically obstructs the flow of sodium ions, thereby preventing depolarization and halting action potential firing.[8]
The blockade of sodium channels by QX-314 exhibits both frequency- and voltage-dependence, a characteristic it shares with its parent compound, lidocaine.[1] This "use-dependent" block means that the inhibitory effect is more pronounced in neurons that are firing at a higher frequency.[1] The modulated receptor hypothesis suggests that local anesthetics like lidocaine and its derivatives bind with higher affinity to the open and inactivated states of the sodium channel compared to the resting state.[8] Repetitive stimulation increases the proportion of channels in the open and inactivated states, thus enhancing the blocking effect.[1] Studies in squid axons have demonstrated that the sodium inactivation mechanism is critical for both the frequency- and voltage-dependent block by QX-314.[1]
A critical distinction for QX-314 is that due to its permanent charge, it cannot passively diffuse across the cell membrane to reach its intracellular binding site.[3] When applied externally to a cell, it has no effect on sodium channels unless a pathway for its entry is provided.[3]
Mechanism of Cellular Entry: The Role of Large-Pore Ion Channels
The membrane impermeability of QX-314 has been exploited to achieve selective neuronal blockade. The primary route for QX-314 to enter neurons is through the pores of large-pore, non-selective cation channels, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[9][10]
TRPV1 channels are well-known as receptors for capsaicin (B1668287) (the pungent component of chili peppers), noxious heat, and acidic conditions.[4] TRPA1 channels are activated by a variety of irritant compounds. Both of these channels are predominantly expressed in nociceptive (pain-sensing) sensory neurons.[4][10]
When these channels are activated and their pores open, they are large enough to allow the passage of the QX-314 cation into the cytoplasm.[2][10] Once inside, QX-314 can access its binding site on the intracellular side of voltage-gated sodium channels, leading to their blockade and the inhibition of neuronal excitability.[4][10] This unique entry mechanism allows for the selective silencing of neurons that express these large-pore channels, particularly nociceptors, without affecting other neurons, such as motor neurons, that do not.[4][10]
Recent studies have shown that QX-314 can directly activate and permeate human TRPV1 and TRPA1 channels to induce sodium channel inhibition.[9] For instance, co-application of QX-314 with a TRPV1 agonist like capsaicin, or under acidic conditions that activate TRPV1, leads to a robust and long-lasting local analgesia.[2][3][4] Interestingly, lidocaine itself, at clinically relevant concentrations, can act as a TRPV1 agonist, providing a rationale for co-administering lidocaine and QX-314 to achieve a prolonged and pain-selective nerve block.[3]
Quantitative Data
The following tables summarize quantitative data related to the concentrations and effects of Lidocaine N-ethyl bromide (QX-314) and related compounds from various experimental models.
Table 1: Effective Concentrations of QX-314 and Related Compounds
| Compound/Combination | Concentration | Experimental Model | Observed Effect | Reference |
| QX-314 + 2% Lidocaine | 0.5% | Rat sciatic nerve block | >9 hours of pain-selective block with unimpaired motor function. | [3] |
| QX-314 | 30 mM | HEK-293 cells expressing hTRPV1 | Induced cytotoxicity (48 ± 5% viable cells). | [9] |
| QX-314 | 20 mM | Rat hippocampal slices (intracellular solution) | Blockade of voltage-gated Na+ conductances for enhanced synaptic current recordings. | [11] |
| QX-314 | 5 mM | Intracellular solution for voltage-clamp experiments | Included to block Na+ channels. | [12] |
| Lidocaine | 5-20 µM | Rabbit Purkinje fibers | Effective antiarrhythmic doses for cardiac sodium channel block. | [13] |
| Lidocaine | >300 µM | Rabbit Purkinje fibers (negative holding potential) | Half-blocking concentration for cardiac sodium channels. | [13] |
Experimental Protocols
1. Patch-Clamp Electrophysiology for Assessing QX-314 Effects on Sodium Currents
This protocol is a generalized method based on descriptions of whole-cell patch-clamp recordings used to study the effects of QX-314 on neuronal ion channels.[9][12][14]
Objective: To measure voltage-gated sodium currents in neurons or cell lines and assess their inhibition by intracellularly applied QX-314.
Materials:
-
Cells: Cultured neurons (e.g., dorsal root ganglion neurons) or HEK-293 cells expressing the sodium channel of interest (e.g., Nav1.7) and a channel for QX-314 entry (e.g., TRPV1).[9]
-
Extracellular (Bath) Solution (in mM): 119 NaCl, 2.5 KCl, 1.3 Na₂SO₄, 2.5 CaCl₂, 26.2 NaHCO₃, 1 NaH₂PO₄, 2 MgCl₂, 10 glucose. The solution should be continuously bubbled with 95% O₂ and 5% CO₂. pH adjusted to 7.4.[12]
-
Intracellular (Pipette) Solution (in mM): 120.5 CsCl, 10 KOH-HEPES, 2 EGTA, 8 NaCl, 5 QX-314 Br- salt, 2 Na-ATP, 0.3 Na-GTP. pH adjusted to 7.2, osmolarity to ~295 mOsm.[12] (Note: CsCl is used to block potassium channels, isolating sodium currents).
-
Equipment: Inverted or upright microscope with DIC optics, patch-clamp amplifier (e.g., Multipatch 700B), data acquisition software (e.g., pClamp), micromanipulator, and perfusion system.[12]
Methodology:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and allow them to adhere. Place a coverslip in the recording chamber mounted on the microscope stage.
-
Perfusion: Continuously perfuse the recording chamber with oxygenated extracellular solution at a controlled temperature (e.g., 32-34 °C).[12]
-
Pipette Pulling: Fabricate glass micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.[12]
-
Establishing Whole-Cell Configuration:
-
Fill a micropipette with the QX-314-containing intracellular solution and mount it on the micromanipulator.
-
Apply light positive pressure to the pipette and lower it into the bath.[15]
-
Approach a target cell and gently press the pipette tip against the cell membrane to form a high-resistance seal (GΩ seal).[15]
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration. This allows the QX-314 in the pipette to diffuse into the cell.[15]
-
-
Voltage-Clamp Recording:
-
Clamp the cell's membrane potential at a holding potential where sodium channels are in a resting state (e.g., -70 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
To study use-dependent block, apply a train of short depolarizing pulses at a specific frequency (e.g., 10 Hz).[9]
-
-
Data Acquisition and Analysis: Record the resulting currents. The peak inward current at each voltage step corresponds to the sodium current. Analyze the progressive decrease in current amplitude during a pulse train to quantify use-dependent inhibition by QX-314.
Visualizations
The following diagrams illustrate the mechanism of action of Lidocaine N-ethyl bromide (QX-314) and a typical experimental workflow.
Caption: Mechanism of QX-314 entry and action in a nociceptive neuron.
Caption: Workflow for a whole-cell patch-clamp experiment with QX-314.
References
- 1. Sodium inactivation mechanism modulates QX-314 block of sodium channels in squid axons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QX-314 Inhibits Acid-induced Activation of Esophageal Nociceptive C-fiber Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. medkoo.com [medkoo.com]
- 7. Lidocaine N-ethyl bromide | Krackeler Scientific, Inc. [krackeler.com]
- 8. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]
- 11. The local anaesthetic QX-314 enables enhanced whole-cell recordings of excitatory synaptic currents in rat hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiology [protocols.io]
- 13. Lidocaine block of cardiac sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for detecting plastic changes in defined neuronal populations in neuropathic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.axolbio.com [docs.axolbio.com]
